2-(2-Aminoethyl)-6-(furan-2-yl)pyridazin-3-one
Overview
Description
2-(2-Aminoethyl)-6-(furan-2-yl)pyridazin-3-one (2AEF) is a heterocyclic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research indicates that derivatives of furan-2(3H)-ones, including compounds similar to 2-(2-Aminoethyl)-6-(furan-2-yl)pyridazin-3-one, serve as crucial intermediates for synthesizing a wide range of heterocyclic compounds. These compounds often contain pyrimidine and pyridazine structural fragments, which are analogous to the nitrogen-containing bases of the pyrimidine series. The introduction of heterocyclic fragments, such as chromenone, can lead to the synthesis of biologically active molecules with varied pharmacological properties (T. Aniskova, V. Grinev, A. Yegorova, 2017).
Antiviral and Antimicrobial Activities
Compounds derived from 2-(2-Aminoethyl)-6-(furan-2-yl)pyridazin-3-one and related structures have been studied for their potential antiviral and antimicrobial activities. For instance, the conversion of certain furanone derivatives into a variety of heterocyclic systems has shown promising results in preliminary evaluations against viruses such as HAV and HSV-1. These studies highlight the potential of such compounds in the development of new antiviral agents (A. Hashem, A. S. Youssef, K. Kandeel, Wael S. I. Abou-Elmagd, 2007).
Synthesis of Pyridazinofurocoumarins
Research into the synthesis of pyridazinofurocoumarins, which involves compounds with structural similarities to 2-(2-Aminoethyl)-6-(furan-2-yl)pyridazin-3-one, has shown that these compounds can be efficiently prepared through direct synthetic routes. This research underscores the chemical versatility of furan derivatives in constructing complex heterocyclic systems with potential biological activities (J. Gonzalez-Gomez, L. Santana, E. Uriarte, 2003).
Development of Anti-inflammatory Agents
Certain derivatives of 2-(2-Aminoethyl)-6-(furan-2-yl)pyridazin-3-one have been synthesized and evaluated for their anti-inflammatory properties. These studies involved synthesizing novel compounds and testing them in models of inflammation, such as carrageenan-induced rat paw edema. The results from these studies contribute to understanding the anti-inflammatory potential of pyridazinone derivatives (Youness Boukharsa et al., 2018).
properties
IUPAC Name |
2-(2-aminoethyl)-6-(furan-2-yl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEXADZVTPALNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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